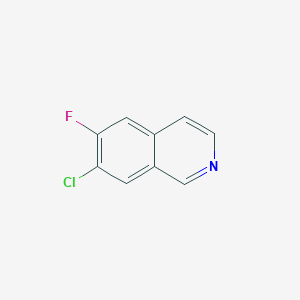

7-Chloro-6-fluoroisoquinoline

Description

7-Chloro-6-fluoroisoquinoline (C₉H₅ClFN) is a halogenated isoquinoline derivative characterized by chlorine and fluorine substituents at the 7- and 6-positions of the isoquinoline ring, respectively. Its molecular weight is 181.01 g/mol (monoisotopic mass), and its InChIKey is BCZPUVXMWIBIRE-UHFFFAOYSA-N . The compound has been referenced in 225 patents but lacks significant literature, suggesting its industrial relevance over academic exploration . Isoquinoline derivatives are pivotal in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization and biological activity modulation.

Properties

IUPAC Name |

7-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZPUVXMWIBIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697469 | |

| Record name | 7-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918490-51-4 | |

| Record name | 7-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoroisoquinoline can be achieved through several methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated and chlorinated quinolines . Another method includes the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield partially or fully hydrogenated derivatives.

Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor®, acetonitrile, and various nucleophiles such as amines and thiols. Reaction conditions often involve refluxing or ambient temperature settings, depending on the desired outcome .

Major Products Formed

Scientific Research Applications

Anticancer Activity

7-Chloro-6-fluoroisoquinoline derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, isoquinoline derivatives have shown effectiveness in inhibiting the Rho-kinase pathway, which is implicated in several cancers, including lung and breast cancer .

Table 1: Summary of Anticancer Activities

| Compound Variant | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of Rho-kinase activity |

| 6-Fluoro-4-quinazolinamines | Various Tumors | Targeting EGFR mutations |

Antiviral Properties

The compound has been explored for its antiviral properties, particularly against the Hepatitis C virus (HCV). Macrocyclic isoquinoline derivatives have been developed as inhibitors of the NS3 protease domain of HCV, which is essential for viral replication . These inhibitors can potentially serve as therapeutics for patients infected with HCV.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have revealed that modifications to the isoquinoline core can significantly impact biological activity. For example, changing substituents at specific positions has been shown to enhance potency against cancer cells .

Table 2: Key Findings from SAR Studies

| Modification | Observed Effect |

|---|---|

| Fluorine at position 6 | Increased potency against NSCLC |

| Hydroxyl group at position 1 | Improved solubility and bioavailability |

Cardiovascular Diseases

Research suggests that this compound derivatives may also be useful in treating cardiovascular diseases due to their ability to modulate Rho-kinase activity. This modulation can help manage conditions such as hypertension and pulmonary hypertension by affecting vascular smooth muscle contraction .

Neurological Disorders

There is emerging evidence that compounds related to this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease. The inhibition of pathways involved in neuronal death could provide a basis for further development .

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isoquinolines

6-Chloroisoquinoline (C₉H₆ClN)

- Substituents : Chlorine at position 4.

- Properties: Lacks fluorine, leading to reduced electron-withdrawing effects compared to 7-chloro-6-fluoroisoquinoline. Its molecular weight is 163.60 g/mol.

- Applications : Industrial intermediate; safety data indicate precautions for toxicity and environmental hazards .

3-Chloro-6-fluoro-7-methoxyisoquinoline (C₁₀H₇ClFNO)

- Substituents : Chlorine (position 3), fluorine (position 6), and methoxy (position 7).

- Properties : The methoxy group increases polarity and molecular weight (211.62 g/mol). The chloro-fluoro adjacency (positions 3 and 6) may alter electronic interactions compared to the 6- and 7-substituted target compound .

7-Fluoroisoquinoline-3-carboxylic Acid (C₁₀H₆FNO₂)

- Substituents : Fluorine (position 7) and carboxylic acid (position 3).

Halogenated Quinolines

8-Chloro-6-fluoroquinoline (C₉H₅ClFN)

- Substituents: Chlorine (position 8) and fluorine (position 6) on a quinoline core.

- Key Differences: Quinoline’s nitrogen is at position 1 vs. isoquinoline’s position 2. Both compounds share similar molecular formulas, but the ring structure influences applications, such as in antimicrobial agents .

Pharmacologically Active Analogs

Ciprofloxacin Impurity A (C₁₃H₉ClFNO₃)

- Structure: A 1,4-dihydroquinoline derivative with cyclopropyl and carboxylic acid groups.

- Comparison: Despite structural complexity, it shares a chloro-fluoro motif (positions 7 and 6) with the target compound.

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Selected Compounds

Spectroscopic Insights :

- NMR Shifts: Chloro and fluoro substituents in isoquinolines (e.g., 7-chloro-1-methylisoquinoline-3-carboxylate derivatives) cause distinct ¹H and ¹³C NMR shifts. For instance, chloro groups typically induce downfield shifts (~δ 7.5–8.5 ppm in ¹H NMR), while fluorine’s electronegativity further deshields adjacent protons .

Biological Activity

7-Chloro-6-fluoroisoquinoline is a member of the isoquinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structural features, including the presence of chlorine and fluorine substituents, enhance its chemical reactivity and biological interactions, making it a valuable scaffold in drug discovery.

The molecular formula of this compound is CHClF, which indicates the presence of halogen atoms that significantly influence its pharmacological profiles. These halogenations can enhance the compound's stability and reactivity, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The presence of halogen atoms can improve binding affinity and selectivity, leading to enhanced therapeutic outcomes. Common mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and repair, which is particularly relevant in cancer therapy .

- Receptor Modulation : It may also interact with specific receptors involved in pain pathways, offering potential in analgesic drug development .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

- In vitro Studies : Compounds derived from this compound demonstrated potent cytotoxicity in human cancer cell cultures, with some derivatives showing reduced lethality in animal models .

- Mechanistic Insights : These compounds induce DNA damage preferentially in cancer cells compared to normal cells, highlighting their potential as selective anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Studies have shown that this compound exhibits activity against both gram-positive and gram-negative bacteria, suggesting its utility as an antibacterial agent.

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications can enhance or reduce antimicrobial efficacy .

Case Study 1: Topoisomerase Inhibition

A study focused on the synthesis of chlorinated and fluorinated isoquinoline derivatives found that certain modifications led to compounds with high Top1 inhibitory activity. These compounds not only inhibited Top1 but also showed promise against DNA damage repair enzymes like TDP1 and TDP2, enhancing their anticancer potential .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.